molecular formula C24H25N3O5 B14096931 2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Cat. No.: B14096931
M. Wt: 435.5 g/mol
InChI Key: GMEUJNRXDDPYJG-UHFFFAOYSA-N
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Description

2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a dioxo-tetrahydrochromeno-pyrrole core, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide typically involves a multi-step process. One common synthetic route starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired chromeno[2,3-c]pyrrole derivatives by heating in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenoxyacetamide moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may find use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group and the chromeno[2,3-c]pyrrole core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[2-(Dimethylamino)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit properties that may not be present in similar compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-[2-[2-(dimethylamino)ethyl]-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C24H25N3O5/c1-14-4-9-18-17(12-14)22(29)20-21(15-5-7-16(8-6-15)31-13-19(25)28)27(11-10-26(2)3)24(30)23(20)32-18/h4-9,12,21H,10-11,13H2,1-3H3,(H2,25,28)

InChI Key

GMEUJNRXDDPYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OCC(=O)N

Origin of Product

United States

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